Cas no 80054-01-9 (1-(bromomethyl)-2,3,4-trimethoxybenzene)

1-(Bromomethyl)-2,3,4-trimethoxybenzene is a versatile brominated aromatic compound featuring a reactive bromomethyl group and three methoxy substituents on the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for alkylation reactions and the preparation of more complex molecules. The electron-donating methoxy groups enhance its reactivity in electrophilic substitution processes, while the bromomethyl moiety facilitates nucleophilic displacement, enabling functionalization. Its well-defined crystalline form ensures consistent purity, making it suitable for pharmaceutical and fine chemical applications. The compound’s stability under standard conditions and compatibility with common solvents further contribute to its utility in research and industrial settings.
1-(bromomethyl)-2,3,4-trimethoxybenzene structure
80054-01-9 structure
Product Name:1-(bromomethyl)-2,3,4-trimethoxybenzene
CAS No:80054-01-9
MF:C10H13BrO3
MW:261.112422704697
MDL:MFCD09745132
CID:1006565
PubChem ID:13449314
Update Time:2025-06-07

1-(bromomethyl)-2,3,4-trimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(bromomethyl)-2,3,4-trimethoxybenzene
    • SCHEMBL4678057
    • DTXSID40541144
    • 1-(Bromomethyl)-2,3,4-trimethoxy-benzene
    • 1-bromomethyl-2,3,4-trimethoxybenzene
    • AB91117
    • 2,3,4-trimethoxybenzyl bromide
    • 80054-01-9
    • AKOS009307153
    • CS-0302181
    • EN300-1915054
    • WVHAAWUZUFQEQF-UHFFFAOYSA-N
    • MDL: MFCD09745132
    • Inchi: 1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
    • InChI Key: WVHAAWUZUFQEQF-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1OC)OC)OC

Computed Properties

  • Exact Mass: 260.00481g/mol
  • Monoisotopic Mass: 260.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 27.7Ų

1-(bromomethyl)-2,3,4-trimethoxybenzene Pricemore >>

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